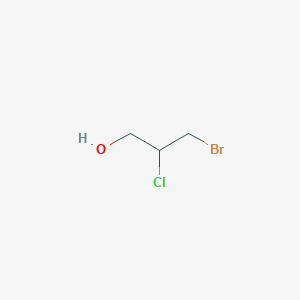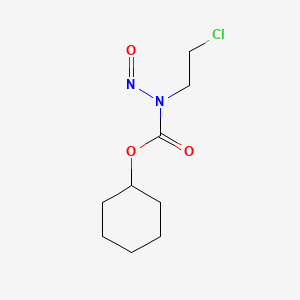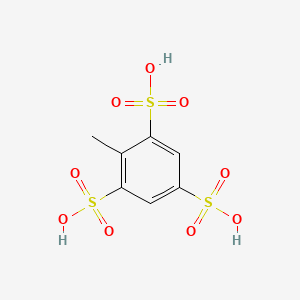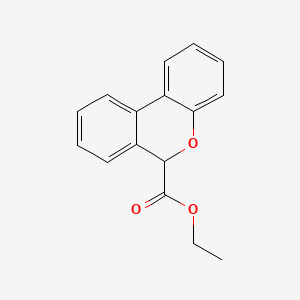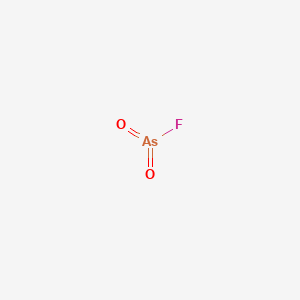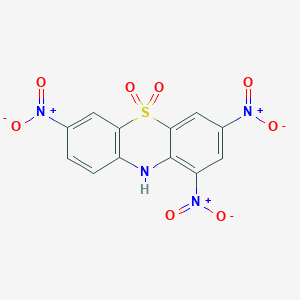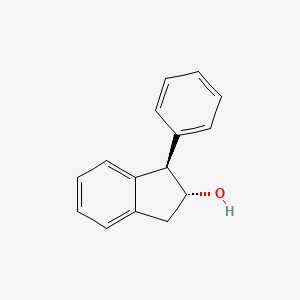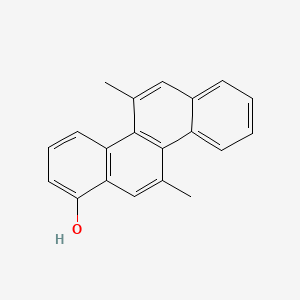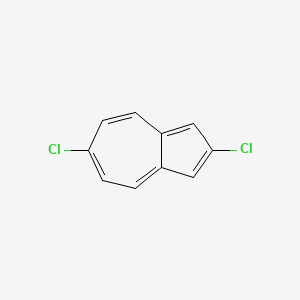
2,6-Dichloroazulene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dichloroazulene is an organic compound belonging to the azulene family, characterized by its unique structure consisting of a seven-membered ring fused to a five-membered ring. The presence of chlorine atoms at the 2 and 6 positions of the azulene ring imparts distinct chemical properties to this compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloroazulene typically involves the chlorination of azulene. One common method is the direct chlorination of azulene using chlorine gas in the presence of a catalyst such as iron(III) chloride. This reaction is carried out under controlled conditions to ensure selective substitution at the 2 and 6 positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The chlorination reaction is optimized to minimize by-products and ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dichloroazulene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at the 2 and 6 positions can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Substitution: The azulene ring can undergo electrophilic substitution reactions, such as nitration or sulfonation, at positions other than 2 and 6.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide in methanol are commonly used for methoxydechlorination.
Electrophilic Substitution: Reagents such as nitric acid for nitration or sulfuric acid for sulfonation.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Substituted azulenes with various functional groups replacing the chlorine atoms.
Electrophilic Substitution: Nitro or sulfonic acid derivatives of azulene.
Oxidation and Reduction: Oxidized or reduced forms of azulene with altered electronic properties.
Aplicaciones Científicas De Investigación
2,6-Dichloroazulene has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and optoelectronic devices.
Mecanismo De Acción
The mechanism of action of 2,6-Dichloroazulene involves its interaction with molecular targets through its unique electronic structure. The presence of chlorine atoms influences the electron distribution within the azulene ring, affecting its reactivity and interaction with other molecules. This compound can participate in various pathways, including electron transfer and radical formation, leading to its observed effects in different applications.
Comparación Con Compuestos Similares
Similar Compounds
Azulene: The parent compound without chlorine substitution.
1,3-Dichloroazulene: Another dichloro derivative with chlorine atoms at different positions.
2,4-Dichloroazulene: A dichloro derivative with chlorine atoms at the 2 and 4 positions.
Uniqueness
2,6-Dichloroazulene is unique due to the specific positioning of chlorine atoms, which significantly alters its chemical properties compared to other azulene derivatives
Propiedades
Número CAS |
81971-08-6 |
|---|---|
Fórmula molecular |
C10H6Cl2 |
Peso molecular |
197.06 g/mol |
Nombre IUPAC |
2,6-dichloroazulene |
InChI |
InChI=1S/C10H6Cl2/c11-9-3-1-7-5-10(12)6-8(7)2-4-9/h1-6H |
Clave InChI |
KVWPDTBXMXKDIK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=CC(=CC2=CC=C1Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



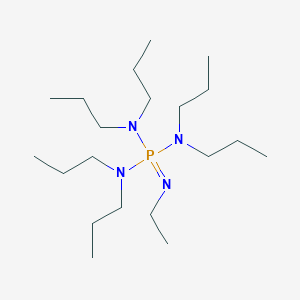
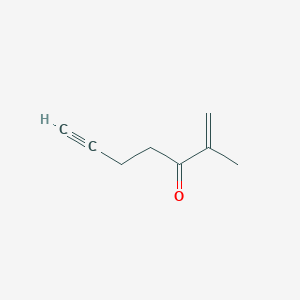
-lambda~2~-stannane](/img/structure/B14417670.png)
